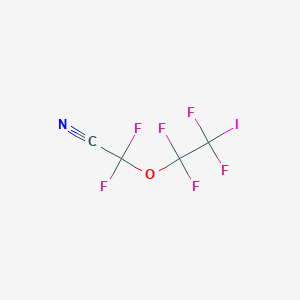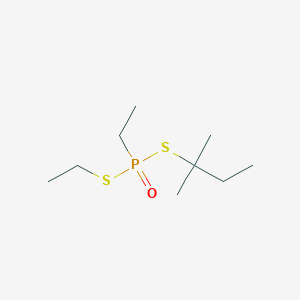
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is a chemical compound known for its unique structure and properties It is an organic thiophosphate, which means it contains phosphorus, sulfur, and organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are crucial due to the potential toxicity of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: In this reaction, one of the groups in the compound is replaced by another group, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Aplicaciones Científicas De Investigación
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mecanismo De Acción
The mechanism of action of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from interacting with the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired effect, whether it be pest control or therapeutic action.
Comparación Con Compuestos Similares
Similar Compounds
VX nerve agent: An organic thiophosphate with similar structural features but used primarily as a chemical warfare agent.
Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another organophosphorus compound with similar reactivity and applications.
Uniqueness
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is unique due to its specific alkyl groups and the resulting chemical properties
Propiedades
Número CAS |
93341-92-5 |
|---|---|
Fórmula molecular |
C9H21OPS2 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
2-[ethyl(ethylsulfanyl)phosphoryl]sulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H21OPS2/c1-6-9(4,5)13-11(10,7-2)12-8-3/h6-8H2,1-5H3 |
Clave InChI |
XKCXIWIJZAOITA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)SP(=O)(CC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


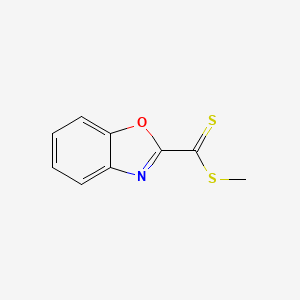
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
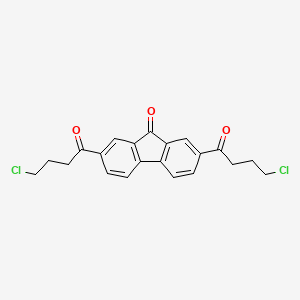
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
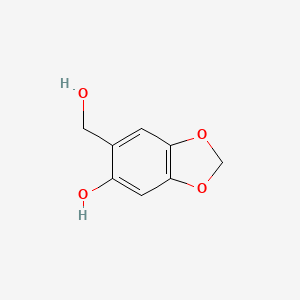
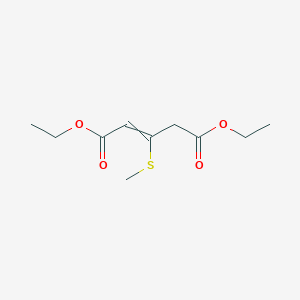
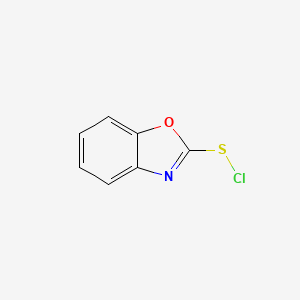
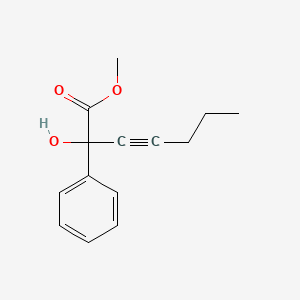
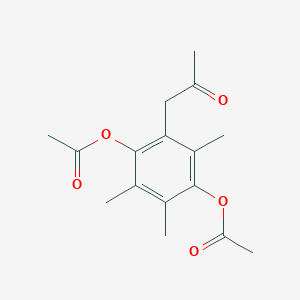
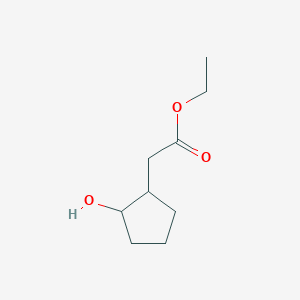

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
